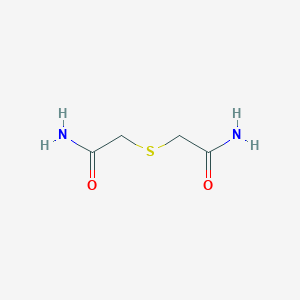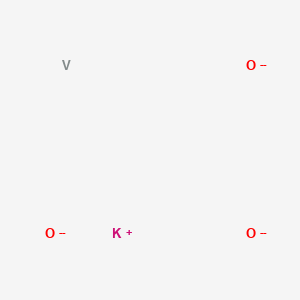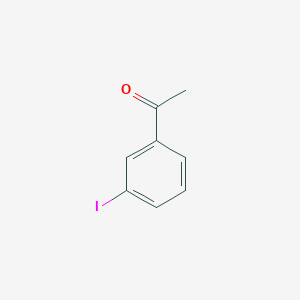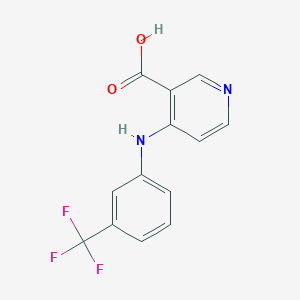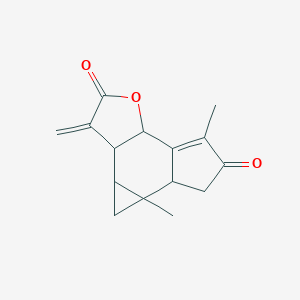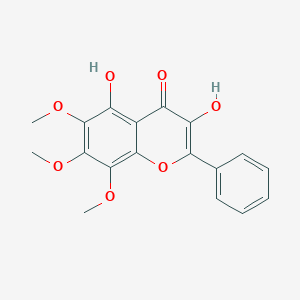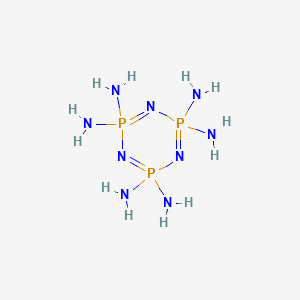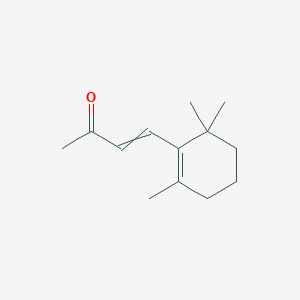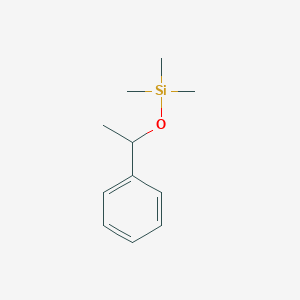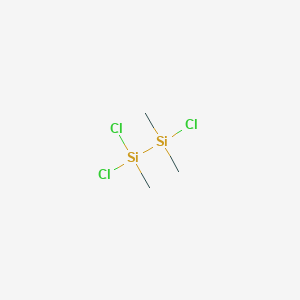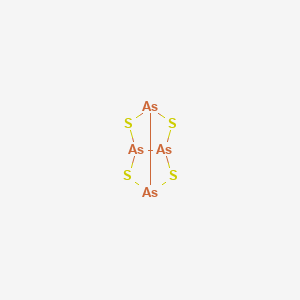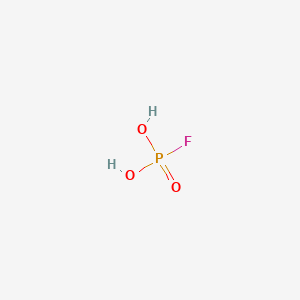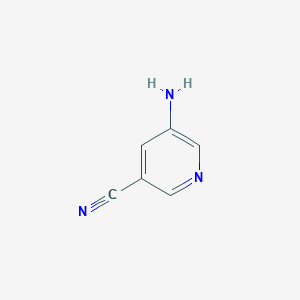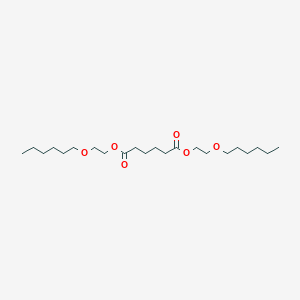
Di(2-hexyloxyethyl) adipate
概要
説明
Di(2-hexyloxyethyl) adipate (DHEA) is a synthetic ester that belongs to the family of adipate esters. DHEA is widely used in scientific research as a plasticizer, solvent, and carrier in various applications.
作用機序
Di(2-hexyloxyethyl) adipate acts as a plasticizer by reducing the glass transition temperature of the polymer matrix and increasing its flexibility. Di(2-hexyloxyethyl) adipate also improves the mechanical properties of the polymer, such as tensile strength, elongation at break, and impact resistance. Di(2-hexyloxyethyl) adipate acts as a solvent by dissolving the polymer matrix and facilitating the mixing of other ingredients. Di(2-hexyloxyethyl) adipate acts as a carrier by encapsulating the active ingredient and releasing it over time.
生化学的および生理学的効果
Di(2-hexyloxyethyl) adipate has no known biochemical or physiological effects on humans or animals. Di(2-hexyloxyethyl) adipate is not toxic, mutagenic, or carcinogenic. Di(2-hexyloxyethyl) adipate is not absorbed through the skin and does not accumulate in the body. Di(2-hexyloxyethyl) adipate is biodegradable and does not persist in the environment.
実験室実験の利点と制限
Di(2-hexyloxyethyl) adipate has several advantages for lab experiments, including its high solubility, low toxicity, and compatibility with various polymers and active ingredients. Di(2-hexyloxyethyl) adipate is also easy to handle, store, and transport. However, Di(2-hexyloxyethyl) adipate has some limitations, such as its low boiling point, which makes it difficult to handle at high temperatures. Di(2-hexyloxyethyl) adipate also has a limited compatibility with some solvents and polymers, which may affect the properties of the final product.
将来の方向性
There are several future directions for the use of Di(2-hexyloxyethyl) adipate in scientific research. One direction is the development of new polymeric materials with improved properties, such as biodegradability, biocompatibility, and antimicrobial activity. Another direction is the use of Di(2-hexyloxyethyl) adipate as a carrier for active ingredients in drug delivery systems, such as nanoparticles, liposomes, and micelles. Di(2-hexyloxyethyl) adipate can also be used as a plasticizer and solvent in the production of bio-based materials, such as bioplastics and biocomposites. Finally, Di(2-hexyloxyethyl) adipate can be used as a surfactant and emulsifier in various applications, such as food, cosmetics, and personal care products.
Conclusion:
Di(2-hexyloxyethyl) adipate is a versatile adipate ester that has numerous scientific research applications. Di(2-hexyloxyethyl) adipate is synthesized by the reaction of hexanol and adipic acid and is used as a plasticizer, solvent, and carrier in various applications. Di(2-hexyloxyethyl) adipate has no known biochemical or physiological effects on humans or animals and is biodegradable and environmentally friendly. Di(2-hexyloxyethyl) adipate has several advantages and limitations for lab experiments and has several future directions for the use in scientific research.
科学的研究の応用
Di(2-hexyloxyethyl) adipate has a wide range of scientific research applications, including the synthesis of polymeric materials, such as polyurethanes, polyesters, and polycarbonates. Di(2-hexyloxyethyl) adipate is also used as a solvent and plasticizer in the production of adhesives, coatings, and inks. Di(2-hexyloxyethyl) adipate is a carrier for various active ingredients, such as drugs, fragrances, and flavors.
特性
CAS番号 |
110-32-7 |
|---|---|
製品名 |
Di(2-hexyloxyethyl) adipate |
分子式 |
C22H42O6 |
分子量 |
402.6 g/mol |
IUPAC名 |
bis(2-hexoxyethyl) hexanedioate |
InChI |
InChI=1S/C22H42O6/c1-3-5-7-11-15-25-17-19-27-21(23)13-9-10-14-22(24)28-20-18-26-16-12-8-6-4-2/h3-20H2,1-2H3 |
InChIキー |
BUOCZPSVAWQIOT-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |
正規SMILES |
CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |
その他のCAS番号 |
110-32-7 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

